molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxepine CAS No. 96955-62-3

1,3-Dinitrodibenzo[b,f]oxepine

Cat. No.: B2539795
CAS No.: 96955-62-3
M. Wt: 284.227
InChI Key: NOHKLRGEWUCJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitrodibenzo[b,f]oxepine is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.227. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

1,3-Dinitrodibenzo[b,f]oxepine has been studied for its potential antiproliferative activity against HepG2 cells, a type of liver cancer cell. A study conducted by Li, Sun, and Gong (2019) found that among various biphenyl compounds, this compound exhibited significant cytotoxic activity, indicating its potential use in cancer research and treatment (Li, Sun, & Gong, 2019).

Chemical Reactivity and Synthesis

Research by Samet et al. (2005) explored the synthetic utility of this compound. They found that it reacts with various nucleophiles, leading to products of mono- or bis-substitution of the nitro groups. This study provided insights into the reactivity of this compound, valuable for further chemical synthesis and applications (Samet et al., 2005).

Crystal and Molecular Structure Analysis

In 1970, a study by Denne and Mackay examined the crystal and molecular structure of a similar compound, 5H-10,11-dioxodihydrodibenzo[b,f]azepine, which shares structural similarities with this compound. They found that the molecule had a propeller-like shape, which is important for understanding the physical and chemical properties of these compounds (Denne & Mackay, 1970).

Potential for Anti-tumor Activities

A 2006 study by Wu, He, and Pan on new dihydrodibenzoxepins, closely related to this compound, showed anti-tumor activities against human tumor cell lines. This indicates the potential of this compound in the development of anti-tumor agents (Wu, He, & Pan, 2006).

Future Directions

Dibenzo[b,f]oxepine derivatives have potential applications in medicine and biology due to their various valuable properties . They have the potential to be used in photopharmacology .

Properties

IUPAC Name

2,4-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHKLRGEWUCJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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